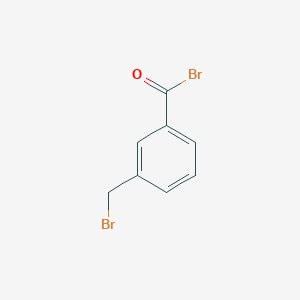

3-(bromomethyl)benzoyl Bromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYQEZDPRIPCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Benzyl Halide Chemistry in Synthesis

The systematic synthesis of haloalkanes, including benzyl (B1604629) halides, began to develop in the 19th century, in parallel with the advancement of organic chemistry and a deeper understanding of alkane structures. wikipedia.org Methods for the selective formation of carbon-halogen bonds became crucial. wikipedia.org Benzyl bromide, a foundational benzyl halide, can be synthesized through the free-radical bromination of toluene (B28343) and is a common reagent for introducing the benzyl protecting group for alcohols and carboxylic acids. wikipedia.orgnih.gov The reactivity of benzyl halides in substitution reactions, where the halogen is replaced by a nucleophile, has made them a cornerstone in organic synthesis. wikipedia.org

The development of organometallic chemistry, starting with the synthesis of diethylzinc (B1219324) in 1849, further expanded the synthetic utility of benzyl halides. digitellinc.com Cross-coupling reactions, such as those involving organolithium reagents, have enabled the efficient formation of carbon-carbon bonds with benzyl bromides, even in the presence of sensitive functional groups. rsc.org This has proven particularly useful for creating complex molecules, including intermediates for pharmaceuticals and natural products. rsc.org

Structural Characteristics and Chemical Significance of Benzoyl Bromide Architectures

Benzoyl bromide belongs to the acyl halide class of organic compounds, where a hydroxyl group of a carboxylic acid is replaced by a halogen. reagent.co.uk These compounds are structurally derived from a parent compound through one or more chemical steps. reagent.co.uk The benzoyl bromide moiety in 3-(bromomethyl)benzoyl bromide is characterized by a carbonyl group attached to a benzene (B151609) ring, with a bromine atom bonded to the carbonyl carbon. nih.gov

The reactivity of the acyl bromide group is a key feature of this architecture. It readily participates in nucleophilic acyl substitution reactions. smolecule.com For instance, it can react with amines or alcohols to form the corresponding amides or esters. smolecule.com The efficiency of these reactions can be highly dependent on the solvent used. Polar aprotic solvents can stabilize the tetrahedral intermediates formed during the reaction, while protic solvents can facilitate the departure of the leaving group. smolecule.com

Overview of Synthetic Utility in Contemporary Organic Synthesis

Nucleophilic Substitution Reactions at the Benzylic Carbon

The bromomethyl group at the benzylic position is susceptible to nucleophilic substitution reactions. khanacademy.org The stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon for a concerted displacement mechanism dictates its reactivity. These reactions can proceed via either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and the specific structure of the benzylic halide. khanacademy.org

Reactions with Oxygen-Based Nucleophiles (e.g., Hydroxides, Alkoxides, Carboxylates)

Oxygen-based nucleophiles readily react with this compound at the benzylic position to form ethers, esters, and alcohols. For example, reaction with hydroxides, such as sodium hydroxide, leads to the formation of the corresponding benzyl alcohol. khanacademy.org Similarly, alkoxides and carboxylates can displace the benzylic bromide to yield ethers and esters, respectively. The reaction of smolecule.combenzothieno[3,2-e] smolecule.comoxazolo[3,2-a]pyrimidin-11-ium bromide with oxygen-containing nucleophiles results in the opening of the dihydrooxazole ring, leading to new thieno smolecule.com-d]pyrimidine derivatives. researchgate.net

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles, such as amines and azides, are effective for functionalizing the benzylic position. Primary and secondary amines react to form the corresponding secondary and tertiary benzylic amines. A notable application is the one-pot reaction of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed (3 + 2) cycloaddition with terminal alkynes to produce bis(1,2,3-triazole) derivatives. nih.gov This "click chemistry" approach highlights the utility of the azide substitution product as a versatile intermediate.

Reactions with Carbon-Based Nucleophiles (e.g., Cyanides, Enolates, Organometallics like Grignard reagents, Allylation)

A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds at the benzylic position. Cyanide ions, for instance, can be introduced to form the corresponding benzyl nitrile. Enolates, derived from carbonyl compounds, can also act as nucleophiles in alkylation reactions. lookchem.com

Organometallic reagents, such as Grignard reagents, are also utilized in coupling reactions. For instance, the rhodium-catalyzed reaction of methyl 4-(bromomethyl)benzoate (B8499459) with 3-methoxyphenylmagnesium bromide yields a mixture of the desired dibenzyl product and the biphenyl (B1667301) product. beilstein-journals.org Furthermore, allylation reactions, such as the Barbier-type reaction with methyl 3-(bromomethyl)but-3-enoate in the presence of zinc, have been developed to introduce allyl groups. researchgate.net

Reactivity of the Acyl Bromide Functionality

The acyl bromide group is a highly reactive functionality, primarily serving as an acylating agent. Its reactivity is influenced by the electron-withdrawing nature of the carbonyl group, making the carbonyl carbon highly electrophilic.

Acyl Transfer and Coupling Reactions

The most common reaction of the acyl bromide group is acyl transfer, where it reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. This reactivity is fundamental in the synthesis of a wide array of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also important transformations. For example, this compound can participate in Suzuki cross-coupling reactions with arylboronic acids. lookchem.com A highly selective coupling of the C(sp²)–Br bond in dihalogenated hydrocarbons with arylboronic acids has been achieved using a palladium catalyst. nih.gov

Reduction Processes of the Carbonyl Group

The carbonyl group of the acyl bromide can be selectively reduced to an alcohol using various reducing agents. smolecule.com For benzylic halides containing an aromatic ester, such as methyl 4-(bromomethyl)benzoate, diisobutylaluminum hydride (DIBAL-H) can selectively reduce the ester group to the corresponding alcohol. rsc.org The stoichiometry of the reducing agent is crucial to avoid the reduction of the benzylic bromide. rsc.org Electrochemical reduction of similar compounds, like 4-(bromomethyl)-2H-chromen-2-ones, has also been studied, revealing that the reduction of the carbonyl group occurs in a stepwise manner. psu.eduresearchgate.net

Electrophilic Aromatic Substitution Patterns

The benzene ring in this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromomethyl (-CH2Br) and the benzoyl bromide (-COBr) groups. Both groups are meta-directing. Consequently, electrophilic substitution reactions, if they occur, are expected to direct incoming electrophiles to the positions meta to both existing substituents, which are C5 and to a lesser extent C2, C4, and C6, though the deactivation makes such reactions generally unfavorable.

Radical Processes and Electron Transfer Reactions

The benzylic bromide moiety of this compound is susceptible to radical reactions. Benzylic bromination, a common method for introducing a bromine atom at the benzylic position, proceeds via a radical chain mechanism. masterorganicchemistry.com This process is typically initiated by radical initiators like dibenzoyl peroxide or azoisobutyronitrile (AIBN) in the presence of a bromine source such as N-bromosuccinimide (NBS). newera-spectro.comgoogle.com The stability of the intermediate benzylic radical, due to resonance stabilization by the aromatic ring, facilitates this reaction. khanacademy.org

Electron transfer processes are also relevant to the reactivity of the benzylic bromide. Studies on similar benzylic halides have shown that they can undergo reductive cleavage to form benzyl radicals. rsc.org This can be achieved through photoredox catalysis, where a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) to the benzylic halide, leading to the cleavage of the carbon-bromine bond. thieme-connect.combeilstein-journals.orgcas.cnresearchgate.net These generated benzyl radicals can then participate in various coupling reactions.

Metal-Catalyzed Transformations

The dual reactivity of this compound allows for a variety of metal-catalyzed transformations, targeting either the acyl bromide or the benzylic bromide functionality.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed C-C Bond Formations)

The benzylic bromide group of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. taylorandfrancis.com

Heck Reaction : In the Mizoroki-Heck reaction, benzylic halides can couple with alkenes in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction typically involves the oxidative addition of the benzylic bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a substituted alkene. acs.org The use of specific ligands can influence the regioselectivity of the reaction. nih.gov

Suzuki Coupling : While less common for benzylic halides compared to aryl halides, Suzuki-type couplings can be achieved. These reactions involve the coupling of the benzylic group with an organoboron compound. mdpi.com

Sonogashira Coupling : This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. Benzylic bromides can participate in Sonogashira couplings, providing access to substituted alkynes. nih.gov

Kumada Coupling : Palladium-catalyzed Kumada-Corriu reactions have been developed for the cross-coupling of secondary benzylic bromides with Grignard reagents. acs.orgnih.gov The use of specific ligands like Xantphos can minimize side reactions such as β-hydride elimination. acs.orgnih.gov

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the benzylic bromide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Benzylic Bromides

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Substituted Alkyne |

| Kumada Coupling | Grignard Reagent | PdCl₂(dppf) / Xantphos | Aryl/Alkenyl substituted benzyl |

| Suzuki Coupling | Organoboron Compound | Pd(PPh₃)₄ | Biaryl or Alkyl-Aryl |

Photoredox Catalysis in Benzylic Halide Reactivity

Visible-light photoredox catalysis has emerged as a mild and powerful tool for activating benzylic halides. nih.gov In this approach, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. acs.org This excited state can then engage in a single-electron transfer (SET) with the benzylic bromide. thieme-connect.comcas.cn

This process can lead to the formation of a benzylic radical, which can then be intercepted by a nickel co-catalyst in dual catalytic systems. beilstein-journals.orgacs.orgrsc.org The resulting organonickel species can then participate in cross-coupling reactions with various partners, such as aryl halides or other electrophiles. nih.govacs.org This dual catalytic strategy has been successfully applied to the synthesis of complex molecules under mild conditions. acs.orgacs.org For instance, the reductive cross-coupling of benzylic chlorides with vinyl bromides has been achieved using an Ir/Ni dual catalytic system. acs.org

Mechanistic Elucidation Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Investigations

For palladium-catalyzed cross-coupling reactions, kinetic analyses have been instrumental in elucidating the mechanistic details. nih.govnih.gov For instance, in Suzuki-Miyaura couplings, the oxidative addition of the halide to the palladium(0) catalyst is often the rate-determining step. rsc.org However, the specific rate law can vary depending on the substrates, ligands, and reaction conditions. nih.gov Kinetic studies on the Ni-catalyzed arylbenzylation of alkenylarenes with benzyl halides revealed that the reaction proceeds with a rate-limiting single electron transfer process and is autocatalyzed by the in-situ generated zinc halide. nih.gov

In radical bromination reactions, kinetic studies have helped to confirm the identity of the active brominating species. newera-spectro.com For reactions involving N-bromosuccinimide (NBS), it has been shown that molecular bromine, present in low concentrations, is the active reagent, and the reaction order with respect to the radical initiator is typically around 0.5, which is characteristic of a radical chain process. newera-spectro.com

The solvolysis of benzyl bromides has also been the subject of kinetic investigations, which have revealed that the mechanism can shift depending on the substituents on the aromatic ring. koreascience.kr

Isotopic Labeling Experiments (e.g., ¹⁸O-labeling)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms through a chemical transformation. numberanalytics.com In the context of this compound, ¹⁸O-labeling experiments are particularly insightful for studying nucleophilic acyl substitution reactions at the benzoyl bromide moiety, such as hydrolysis or esterification. By strategically incorporating the heavy oxygen isotope (¹⁸O) into one of the reactants, the distribution of the label in the products can reveal which bonds are broken and formed, thereby distinguishing between possible mechanistic pathways. libretexts.org

While specific ¹⁸O-labeling studies on this compound are not extensively documented, the principles can be inferred from research on analogous compounds like other benzoyl halides and related esters. researchgate.netacs.org For instance, studies on the hydrolysis of benzoyl chlorides and the formation of phthalides from methyl 2-(bromomethyl)benzoate provide a clear framework for how such experiments would be designed and interpreted. researchgate.netlibretexts.org

A typical experiment would involve the hydrolysis of this compound using ¹⁸O-labeled water (H₂¹⁸O). The resulting 3-(bromomethyl)benzoic acid would be analyzed, likely by mass spectrometry, to determine the location of the ¹⁸O label. If the reaction proceeds through a standard nucleophilic acyl substitution mechanism, the ¹⁸O from the water molecule will be incorporated into the carboxylic acid product, while the original carbonyl oxygen from the benzoyl bromide remains. libretexts.org Evidence for this mechanism comes from isotopic labeling studies of Fischer esterification, where ¹⁸O-labeled alcohol was found to incorporate the isotope exclusively into the ester, not the water byproduct. libretexts.org

Conversely, if the reaction were to proceed through a different pathway, the isotopic distribution would change. A study on the synthesis of ¹⁸O-labeled phthalides from methyl 2-(bromomethyl)benzoate demonstrated the utility of this method. researchgate.net In this research, selectively labeled starting materials were used to prepare phthalides with the ¹⁸O label in either the carbonyl or the alkoxy position of the lactone ring, confirming a mechanism involving a cyclic carboxonium bromide intermediate. researchgate.net

The data below illustrates the expected outcomes for a hypothetical ¹⁸O-labeling experiment for the hydrolysis of this compound.

Table 1: Hypothetical Mass Spectrometry Data for ¹⁸O-Labeling in the Hydrolysis of this compound

| Compound | Labeling Reagent | Expected Product | Expected Mass Shift (vs. Unlabeled) | Mechanistic Implication |

|---|---|---|---|---|

| This compound | H₂¹⁸O | 3-(Bromomethyl)benzoic Acid | +2 Da | Confirms nucleophilic attack by water on the carbonyl carbon. libretexts.org |

| ¹⁸O-labeled this compound (Carbonyl) | H₂O | 3-(Bromomethyl)benzoic Acid | +2 Da | Confirms retention of the original carbonyl oxygen. |

Radical Trapping Experiments

Radical trapping experiments are essential for detecting the presence of short-lived radical intermediates in a reaction, thereby providing evidence for a radical-mediated mechanism. For a molecule like this compound, radical pathways are plausible, particularly involving the homolytic cleavage of the C-Br bond in the benzylic bromomethyl group (-CH₂Br) to form a stable 3-(benzoyl bromide)benzyl radical.

These experiments involve introducing a "radical trap" or "radical scavenger" into the reaction mixture. These are compounds that react rapidly and irreversibly with radical intermediates to form a stable, detectable adduct. copernicus.org Commonly used radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). copernicus.orgchinesechemsoc.org The formation of a stable adduct with the trap, often identified by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or mass spectrometry, serves as strong evidence for the involvement of a radical species. chinesechemsoc.orgresearchgate.net

While direct radical trapping studies on this compound are not prominent in the literature, extensive research on similar benzylic bromides in various reactions confirms the utility of this method. chinesechemsoc.orgmdpi.com For example, in studies of palladium-catalyzed cross-coupling reactions involving para-substituted benzyl bromides, the addition of TEMPO or DMPO successfully trapped the corresponding benzylic radicals. chinesechemsoc.org In the presence of TEMPO, the expected cross-coupling product was not formed; instead, a stable adduct between the benzyl radical and TEMPO was isolated. chinesechemsoc.org Similarly, the reaction with DMPO produced a radical adduct that was detectable by EPR spectroscopy. chinesechemsoc.org

These findings strongly suggest that if a reaction involving this compound were to proceed via a radical mechanism, the intermediate benzyl radical could be effectively captured and identified using these standard trapping agents. Such an experiment would provide conclusive evidence for a single-electron transfer (SET) pathway.

The following table summarizes the expected outcomes of radical trapping experiments applied to a hypothetical reaction involving this compound.

Table 2: Expected Results of Radical Trapping Experiments

| Radical Trap | Hypothetical Radical Intermediate | Expected Adduct | Detection Method | Inference |

|---|---|---|---|---|

| TEMPO | 3-(Benzoyl bromide)benzyl radical | TEMPO-adduct of the benzyl radical | Mass Spectrometry, NMR | Reaction proceeds via a benzylic radical intermediate. chinesechemsoc.org |

| DMPO | 3-(Benzoyl bromide)benzyl radical | DMPO-nitrone adduct of the benzyl radical | EPR Spectroscopy | Confirms the presence of a free radical species. chinesechemsoc.org |

Advanced Derivatization and Scaffold Construction Utilizing 3 Bromomethyl Benzoyl Bromide

Synthesis of Complex Functionalized Molecules

The distinct reactivity of the two bromine-containing functional groups in 3-(bromomethyl)benzoyl bromide facilitates its use in the synthesis of intricate molecular structures. The acyl bromide is highly susceptible to nucleophilic attack, while the benzyl (B1604629) bromide allows for alkylation reactions.

Preparation of Heterocyclic Scaffolds

The dual functionality of this compound is instrumental in constructing a variety of heterocyclic systems. For instance, it can be used in multi-step syntheses to form complex fused heterocyclic compounds. One approach involves the initial reaction of the acyl bromide with an appropriate nucleophile, followed by an intramolecular cyclization reaction utilizing the bromomethyl group.

Research has demonstrated the utility of related bromomethylaryl bromides in Lewis acid-catalyzed domino reactions to produce highly functionalized carbazoles and other complex heterocyclic structures. nih.gov In these reactions, a bromo-compound, upon heating with arenes in the presence of a Lewis acid like zinc bromide (ZnBr2), can lead to the formation of various carbazole (B46965) derivatives. nih.gov This methodology highlights the potential for this compound to participate in similar cascade reactions, where the acyl bromide could first react to form an amide or ester, and the bromomethyl group could subsequently engage in an intramolecular Friedel-Crafts-type alkylation to construct a new ring system.

Another strategy involves the use of this compound in multicomponent reactions. For example, it can react with an amine to form an N-substituted benzamide, which then possesses a reactive bromomethyl group. This intermediate can further react with another nucleophile, such as a thiol or an azide (B81097), to build more complex heterocyclic structures like thiazolidinones or triazoles. researchgate.netias.ac.in A study demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting 4-(bromomethyl)-N-arylbenzamides (formed from 4-(bromomethyl)benzoyl bromide and an aromatic amine) with sodium azide and a terminal alkyne in a copper-catalyzed click reaction. ias.ac.in A similar approach could be envisioned for the 3-substituted isomer.

The following table outlines representative examples of heterocyclic scaffolds synthesized from related bromomethyl-functionalized aromatic compounds.

| Starting Material | Reagents | Heterocyclic Product | Reference |

| 2/3-(Bromomethyl)indoles | Arenes, Lewis Acid (e.g., ZnBr2) | Annulated Carbazole Derivatives | nih.gov |

| 4-(Bromomethyl)benzoyl bromide | Aromatic amines, Sodium azide, 2-(Prop-2-yn-1-ylthio)benzooxazole, Copper sulfate, Sodium ascorbate | 1,4-Disubstituted 1,2,3-triazole with benzoxazole (B165842) and amide moieties | ias.ac.in |

| 3-Methyl-1-phenyl-5-(4-acetyl)sulfonamidophenyl)pyrazole thiosemicarbazone | Phenacyl bromide, Chloroacetone | Thiazoline and Thiazolidinone derivatives | researchgate.net |

Elaboration to Polyfunctional Aromatic Systems

The differential reactivity of the acyl bromide and benzyl bromide moieties in this compound allows for the stepwise introduction of various functional groups, leading to the creation of polyfunctional aromatic systems. The acyl bromide can be readily converted into esters, amides, or ketones, while the benzyl bromide group can be used for subsequent C-C or C-heteroatom bond formation.

For instance, the reaction of this compound with an alcohol would yield a 3-(bromomethyl)benzoate ester. The remaining benzylic bromide can then be subjected to a variety of nucleophilic substitution reactions. It can be displaced by cyanide to introduce a nitrile group, by an alkoxide to form an ether, or by an amine to generate a secondary or tertiary amine. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, thereby attaching other aryl or alkynyl groups. rsc.org

A study on the synthesis of polyfunctional naphthalenes utilized a multi-step sequence where a bromomethylnaphthalene derivative was a key intermediate. dss.go.th This highlights the importance of the bromomethyl group as a handle for further functionalization in the construction of complex aromatic systems. Similarly, the preparation of oligomeric quaternary ammonium (B1175870) salts with aromatic spacers has been achieved through the quaternization of N,N-dimethyl-1-alkylamines with bromomethylbenzene derivatives. nih.gov This demonstrates the utility of the bromomethyl group in building up more complex aromatic structures.

Stereoselective Transformations and Chiral Auxiliary Applications

This compound and its derivatives can be employed in stereoselective reactions, either by influencing the stereochemical outcome of a reaction or by being incorporated into a chiral auxiliary.

Diastereoselective Alkylation and Allylation Strategies

The electrophilic nature of the carbon atom in the bromomethyl group makes it a suitable partner in alkylation and allylation reactions. When the substrate or the reagent possesses a chiral center, these reactions can proceed with a high degree of diastereoselectivity.

Chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, are commonly used to achieve highly diastereoselective alkylations of enolates. nih.govyork.ac.uk In a typical sequence, a carboxylic acid is first converted to an amide with a chiral auxiliary. Deprotonation of this amide with a strong base generates a chiral enolate, which then reacts with an electrophile like this compound (after conversion of the acyl bromide to a less reactive ester or amide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched product. york.ac.uk

For example, studies have shown that the alkylation of chiral imide enolates with benzyl bromide proceeds with high diastereoselectivity. york.ac.uk The reaction of lithium enolates derived from chiral oxazolidinones with benzyl bromide showed diastereomer ratios as high as 120:1. york.ac.uk Similar high diastereoselectivity has been observed in the allylation of stereodefined copper enolates with functionalized allyl bromides. rsc.org

The following table presents data on diastereoselective alkylations using benzyl bromide as an electrophile with chiral imide enolates.

| Chiral Auxiliary | Enolate | Electrophile | Diastereomer Ratio | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative | Lithium enolate | Benzyl bromide | 49:1 | york.ac.uk |

| (S)-Valine-derived oxazolidinone | Lithium enolate | Benzyl bromide | 1:120 | york.ac.uk |

Construction of Oligomeric and Polymeric Architectures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of oligomers and polymers through polycondensation reactions. Both the acyl bromide and the benzyl bromide can participate in step-growth polymerization.

One approach involves the reaction of this compound with a difunctional nucleophile, such as a diamine or a diol. The reaction of the acyl bromide with one of the nucleophilic groups and the reaction of the benzyl bromide with the other can lead to the formation of a linear polymer. The specific reaction conditions can be tailored to control which functional group reacts first.

Research has shown the synthesis of oligomeric quaternary ammonium salts by reacting bromomethylbenzene derivatives with N,N-dimethyl-1-alkylamines. nih.gov For example, 1,3,5-tris(bromomethyl)benzene (B90972) was reacted with N-alkyl-N,N-dimethylamines to form trimeric surfactants. nih.gov This demonstrates the feasibility of using the bromomethyl group for building oligomeric structures.

Furthermore, polycondensation reactions utilizing tandem sequential conjugate substitution and addition reactions of monomers like methyl β-bromo-α-(bromomethyl)acrylate have been developed to create polymers with diverse backbone structures. nii.ac.jp This suggests that this compound could be a precursor to monomers for similar advanced polymerization techniques. The synthesis of redox-active polymer films has also been achieved using monomers derived from bromomethylbenzene compounds, highlighting their utility in materials science. academie-sciences.fr

The following table lists examples of oligomers and polymers synthesized from bromomethyl-functionalized aromatic compounds.

| Monomer(s) | Polymerization Method | Product | Reference |

| 1,3,5-Tris(bromomethyl)benzene and N-alkyl-N,N-dimethylamines | Quaternization | Trimeric quaternary ammonium salts | nih.gov |

| 1,3,5-Tris(bromomethyl)benzene and other monomers | Layer-by-layer method | Redox-active polymer films | academie-sciences.fr |

| Ethyl acetoacetate, CS2, and 1,4-Di(bromomethyl)benzene | Multicomponent polymerization | Poly[(trimethylene p-phenylene)-ketene dithioacetal]s | acs.org |

Strategic Applications in Contemporary Organic Synthesis

Intermediates in the Synthesis of Sophisticated Molecular Targets

The utility of 3-(bromomethyl)benzoyl bromide as a linker and scaffold is most evident in its application toward creating complex, high-value molecules.

While a specific total synthesis of a natural product using this compound is not prominently documented, the strategic importance of closely related bifunctional building blocks is well-established. For instance, benzyl (B1604629) bromide moieties are frequently used to introduce protecting groups for alcohols during the intricate synthesis of natural products. spectrabase.com Furthermore, reagents like 3-(bromomethyl)-2(5H)-furanone have been employed in cascade reactions, which are crucial for the efficient total synthesis of complex natural products such as Paraconic Acids. spectrabase.com

The synthetic potential of this compound lies in its ability to act as a linchpin, connecting different molecular fragments. The acyl bromide can be converted into a stable ester or amide, and the still-reactive benzyl bromide can then participate in a subsequent bond-forming reaction, such as a Barbier-type reaction, which is a key step in the synthesis of many natural products. spectrabase.comsigmaaldrich.com This dual functionality allows for the construction of complex backbones and heterocyclic systems that are common in biologically active natural compounds.

The role of this compound and its analogues as precursors in the development of agrochemicals and pharmaceuticals is significant. chemsrc.comchemsrc.com The compound serves as a versatile building block for creating libraries of molecules that can be screened for biological activity. fluorochem.co.uk

In agrochemical research, derivatives of bromomethyl benzoic acids are valuable reactants for producing herbicides. smolecule.com For example, a compound analogous to this compound, 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide, is a known precursor in the synthesis of the rodenticide flocoumafen. oup.com The reactivity of the bromomethyl group allows for its incorporation into larger structures designed to interact with specific biological targets in pests or weeds.

In the pharmaceutical sector, the compound is used to synthesize a wide array of intermediates. chemsrc.comiospress.com The benzoyl bromide moiety can react with amines to form stable amide bonds, a common feature in many drug molecules. A related process has been demonstrated in the synthesis of 4-bromomethyl benzoyl caprolactam, which acts as an activator for bleaching agents. The structural motif of this compound is also found in precursors for more complex heterocyclic systems used in drug discovery.

Role in Total Synthesis of Natural Products and Their Analogues

Contributions to Materials Chemistry and Advanced Polymeric Systems

The reactivity of this compound makes it a valuable component in the synthesis of advanced polymers and materials. chemsrc.comchemsrc.com The two distinct reactive sites allow for its use as an initiator, cross-linker, or anchoring agent in polymer synthesis.

The benzyl bromide group can serve as an initiator for controlled radical polymerization techniques. For instance, a structurally similar compound, methyl 4-(bromomethyl)benzoate (B8499459), has been successfully used as an initiator for Atom Transfer Radical Polymerization (ATRP) to create well-defined polystyrene homopolymers. This suggests that this compound could similarly initiate polymerization, with the added benefit of the acyl bromide group being available for further modification, such as grafting a second polymer chain or anchoring the polymer to a surface.

Furthermore, the ability of the bromomethyl group to react with various nucleophiles makes it an excellent candidate for creating cross-linked polymer networks. A related molecule, 1,3,5-tris-(bromomethyl)benzene, has been employed as a cross-linker to fabricate robust, redox-active polymer films for electronic applications. By analogy, this compound could be used to create polymers with tailored properties, such as enhanced thermal stability or chemical resistance, which are desirable for advanced materials.

Development of Chemical Probes for Research Methodologies

Chemical probes are essential tools for studying biological processes, and this compound serves as a valuable scaffold for their development. chemsrc.com Its bifunctional nature allows for the attachment of a reporter group (like a fluorophore or a radioisotope) and a reactive group for binding to a biological target.

A prominent application of this molecular framework is in the development of probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. Research has shown that (bromomethyl)benzoyl derivatives can be used as prosthetic groups to introduce the radioisotope Fluorine-18 (¹⁸F) into peptides and proteins. In this methodology, the benzoyl group is first attached to a biomolecule, such as insulin. The highly reactive benzyl bromide is then subjected to a facile nucleophilic substitution with [¹⁸F]fluoride, resulting in a stably labeled ¹⁸F-bioconjugate for PET imaging. This approach highlights the utility of the (bromomethyl)benzoyl core in radiopharmaceutical chemistry.

Additionally, related structures like 3-(bromomethyl)phenol (B1282558) are used to study enzyme mechanisms and as probes in biochemical assays, underscoring the importance of the benzyl bromide moiety in designing molecules that can interact with and report on biological systems. The benzoyl group also provides a handle for immobilization onto solid supports, a key feature in the creation of probes for metabolomics.

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₆Br₂O | This compound | chemsrc.com |

| Molecular Weight | 277.94 g/mol | This compound | |

| Exact Mass | 275.879 g/mol | This compound | chemsrc.com |

| Appearance | White to Light Orange Solid | 3-(bromomethyl)benzophenone | |

| Melting Point | 57-61 °C | 4-(bromomethyl)benzoyl bromide | |

| Boiling Point | 100-112 °C / 0.5 mmHg | 4-(bromomethyl)benzoyl bromide |

| LogP | 3.11660 | this compound | chemsrc.com |

(Note: Physical property data for this compound is limited; data for close structural analogs is provided for comparison.)

Table 2: Spectroscopic Data of Related Benzyl Bromide Derivatives

| Technique | Data Highlights | Compound | Source(s) |

|---|---|---|---|

| ¹H NMR | (CDCl₃) δ: 7.31–7.78 (m, 6H, Ar-H), 4.65 (s, 2H, CH₂Br), 2.50 (s, 3H, CH₃) | 2-Bromomethyl-6-methylnaphthalene | |

| ¹³C NMR | (DMSO-d₆) δ: 182.0, 181.9 (C=O), 141.2 (N-C-N), 52.3, 51.4 (CH₂) | Anthraquinone-substituted imidazolium (B1220033) salt | |

| IR (ATR) | νₘₐₓ (cm⁻¹): 3129 (CH, sp²), 1668 (C=O), 1591 (C=C) | Anthraquinone-substituted imidazolium salt |

| Mass Spec. | m/z: 236 (M⁺), 234 (M⁺), 155 (base peak) | 1-Bromomethyl-8-methylnaphthalene | |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-tris-(bromomethyl)benzene |

| 2-Bromomethyl-6-methylnaphthalene |

| 3-(bromomethyl)-2(5H)-furanone |

| This compound |

| 3-(Bromomethyl)phenol |

| 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide |

| 4-bromomethyl benzoyl caprolactam |

| Flocoumafen |

| Insulin |

| Methyl 4-(bromomethyl)benzoate |

| Paraconic Acids |

Computational and Spectroscopic Characterization in Research

Theoretical Investigations and Quantum Chemical Calculations

Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into the intrinsic properties of 3-(bromomethyl)benzoyl bromide, guiding the prediction of its reactivity and conformational preferences.

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the electronic configuration and reactivity of halogenated organic compounds. scielo.br For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can effectively model the electronic environment. These calculations are instrumental in generating electrostatic potential maps, which identify electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. The application of DFT helps in understanding the influence of the bromomethyl and benzoyl bromide groups on the aromatic ring's reactivity. scielo.brias.ac.in

Molecular Dynamics (MD) simulations provide a dynamic perspective on the conformational landscape and intermolecular interactions of this compound. scielo.br These simulations can model the structural rearrangements and chemical interactions that occur over time, offering insights into the molecule's behavior in different environments. scielo.brscielo.br By simulating the movement of atoms and molecules, MD can help to understand how this compound interacts with other molecules, which is crucial for predicting its behavior in solution and in biological systems. scielo.brsmolecule.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reaction pathways. ugent.be The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. scielo.br For this compound, FMO analysis can predict the regioselectivity of its reactions by identifying the most likely sites for nucleophilic and electrophilic attack. ugent.bescispace.com This theoretical approach has been successfully used to rationalize experimentally observed regioselectivity in reactions involving similar benzyl (B1604629) bromide derivatives. ugent.bescispace.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a precise picture of molecular geometry and packing. For related bromomethyl-substituted benzene (B151609) compounds, X-ray diffraction has been instrumental. researchgate.net

The crystal packing of brominated aromatic compounds is often governed by a network of intermolecular interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, plays a significant role. acs.org In the solid state, bromine atoms can act as halogen bond donors, interacting with other electronegative atoms or π-systems. acs.org

Table 1: Crystallographic Data for a Related Compound, 1-(bromomethyl)-3,5-dimethoxybenzene scielo.br

| Parameter | Value |

| Molecular Formula | C₉H₁₁BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4054(10) |

| b (Å) | 4.4245(6) |

| c (Å) | 25.016(3) |

| β (°) | 93.213(2) |

| Volume (ų) | 928.9(2) |

| Z | 4 |

Advanced Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is employed to confirm the structure of this compound and related compounds, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. rsc.orgrsc.org The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the connectivity and chemical environment of the atoms. For instance, in related benzyl bromide compounds, the methylene (B1212753) protons of the CH₂Br group typically appear as a singlet in the ¹H NMR spectrum. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgrsc.org The characteristic absorption bands for the carbonyl group (C=O) of the benzoyl bromide and the C-Br stretching vibrations confirm the presence of these key functionalities.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 2: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Observations |

| ¹H NMR | Benzyl bromide | Signals corresponding to aromatic and methylene protons. rsc.org |

| ¹³C NMR | Benzyl bromide | Signals for aromatic carbons and the methylene carbon. rsc.org |

| IR | 3,5-Bis(trifluoromethyl)benzyl bromide | Conforms to expected spectrum. thermofisher.com |

| MS | Benzoyl bromide | Molecular ion peak at m/z 184. chemicalbook.com |

Q & A

Q. What are the critical safety precautions for handling 3-(bromomethyl)benzoyl bromide in laboratory settings?

When handling this compound, strict adherence to safety protocols is essential due to its reactive bromine groups and potential toxicity. Key measures include:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile or neoprene, compliant with EN 374 standards), safety goggles, and full-face shields. Wear flame-resistant lab coats and closed-toe shoes .

- Engineering Controls: Operate in a fume hood or closed-system setup to minimize inhalation risks. Ensure local exhaust ventilation is functional .

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in a dry, inert atmosphere (e.g., argon) away from moisture, oxidizers, and heat sources. Use airtight containers to prevent hydrolysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

Characterization should focus on verifying molecular structure and purity:

- NMR Spectroscopy: Use H and C NMR to identify key signals, such as the benzoyl carbonyl (~168–170 ppm) and bromomethyl protons (~4.5–5.0 ppm) .

- FT-IR: Confirm the presence of C=O stretching (~1,710 cm) and C-Br bonds (~600–800 cm) .

- HPLC/GC-MS: Assess purity and detect impurities (e.g., hydrolyzed byproducts like 3-(hydroxymethyl)benzoic acid) using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers mitigate unwanted hydrolysis during reactions involving this compound?

The compound is highly moisture-sensitive. Key strategies include:

- Reaction Conditions: Perform reactions under anhydrous solvents (e.g., THF, DCM) dried over molecular sieves. Use Schlenk-line techniques or gloveboxes for oxygen/moisture exclusion .

- Catalyst Selection: Employ Lewis acids (e.g., ZnBr) to stabilize reactive intermediates and suppress side reactions .

- Workup Protocols: Quench reactions with cold, dry methanol or ethanol to minimize hydrolysis. Purify via flash chromatography under inert gas .

Q. What are the applications of this compound in multi-step organic synthesis?

This compound serves as a versatile electrophilic reagent:

- Peptide Modifications: React with thiol groups in cysteine residues to introduce benzoyl-based protecting groups or fluorescent tags .

- Polymer Functionalization: Synthesize α-methoxy-ω-(bromomethyl)benzoyl-PEG derivatives for drug delivery systems. The bromomethyl group enables post-polymerization crosslinking .

- Heterocycle Synthesis: Participate in Ullmann coupling or nucleophilic aromatic substitution to generate substituted benzofurans or indoles .

Q. How does the reactivity of this compound compare to analogous chloro or iodo derivatives?

- Electrophilicity: Bromine’s moderate leaving-group ability balances reactivity and stability, making it preferable to chloro (less reactive) and iodo (prone to elimination) analogs .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance bromide displacement, while non-polar solvents favor stability.

- Side Reactions: Bromine’s lower electronegativity reduces unwanted elimination compared to chlorine derivatives. Monitor for potential Friedel-Crafts acylation side products when using aromatic solvents .

Data Contradictions and Mitigation

Q. How should researchers address conflicting storage recommendations for this compound?

Some SDS recommend storage under inert gas , while others emphasize protection from light . To reconcile:

- Prioritize inert-atmosphere storage (argon) in amber glass containers to prevent both hydrolysis and photodegradation.

- Conduct stability tests via periodic NMR/HPLC analysis to determine batch-specific degradation rates .

Experimental Design Considerations

Q. What controls are essential when studying the kinetics of reactions involving this compound?

- Blank Reactions: Run parallel experiments without the compound to identify background interference.

- Temperature Gradients: Use jacketed reactors to maintain isothermal conditions (±1°C).

- Quenching Efficiency: Validate quenching methods (e.g., rapid cooling, scavengers like NaSO) to halt reactions instantaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.